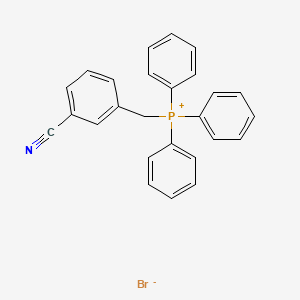

(3-Cyanobenzyl)triphenylphosphonium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Cyanobenzyl)triphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and a benzyl group substituted with a cyano group at the meta position. The bromide ion acts as the counterion to balance the charge. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of Wittig reagents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyanobenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (3-cyanobenzyl) bromide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction can be optimized using microwave irradiation, which significantly reduces the reaction time and improves the yield. For instance, the reaction can be conducted at 60°C for 30 minutes under microwave irradiation to achieve quantitative yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions, where the cyanobenzyl group acts as a leaving group. This reactivity is facilitated by the electron-withdrawing cyano substituent, which stabilizes transition states during substitution.

Key Findings :

-

In reactions with amines, such as dimethylamine, the cyanobenzyl group is displaced to form alkylated amine derivatives. Yields range from 62.9% to 68.3% depending on solvent and stoichiometry .

-

Substitution with thiols or alkoxides proceeds under mild conditions (50–80°C), leveraging the bromide counterion’s nucleophilic assistance .

Transition Metal-Catalyzed Couplings

The compound serves as a benzylating agent in cross-coupling reactions. For example, iridium-catalyzed protocols enable efficient arylation:

| Substrate | Catalyst | Yield | Conditions |

|---|---|---|---|

| (4-Cyanobenzyl)TPP bromide | [Ir(dtbbpy)(ppy)₂]PF₆ | 92% | i-Pr₂NEt, CH₃CN, 25°C |

The meta-cyano isomer exhibits comparable reactivity to para-substituted analogs, though steric effects may reduce yields by ~10–15% in bulkier systems .

Ylide Formation and Wittig Reactivity

While direct Wittig reactions are not explicitly documented for this compound, its structural analogs (e.g., benzyltriphenylphosphonium salts) undergo ylide formation with strong bases like NaHMDS. The cyano group enhances ylide stability via resonance:

Ph3P+−CH2−C6H4−CNBasePh3P=CH−C6H4−CN

Such ylides react with aldehydes to form α,β-unsaturated nitriles, though experimental data specific to the meta-cyano derivative remains limited .

Comparative Reactivity with Structural Analogs

The table below contrasts the reactivity of (3-cyanobenzyl)triphenylphosphonium bromide with related compounds:

| Compound | Reactivity in SN2 | Coupling Efficiency | Ylide Stability |

|---|---|---|---|

| (3-Cyanobenzyl)TPP bromide | High | Moderate | High |

| (4-Cyanobenzyl)TPP bromide | Higher* | High | Higher* |

| Benzyltriphenylphosphonium bromide | Moderate | Low | Moderate |

*Para-substituents enhance electronic stabilization, favoring faster kinetics .

Degradation and Stability

Under acidic conditions (pH < 3), the compound undergoes hydrolysis to form triphenylphosphine oxide and 3-cyanobenzyl alcohol. Thermal stability is maintained up to 250°C , with decomposition observed at higher temperatures .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimalarial Activity

Research has highlighted the potential of triphenylphosphonium-based compounds as antimalarial agents. Specifically, derivatives like (3-cyanobenzyl)triphenylphosphonium bromide have been investigated for their ability to inhibit the farnesyltransferase enzyme in Plasmodium species, which is essential for the survival and proliferation of malaria parasites. The structural modifications of triphenylphosphonium compounds enhance their selectivity and potency against malaria, making them promising candidates for further development into therapeutic agents .

Biological Activity

The biological activities of triphenylphosphonium compounds are often linked to their ability to target mitochondria. The positively charged triphenylphosphonium moiety facilitates the accumulation of these compounds within the mitochondrial matrix, which is crucial for their action against various diseases, including cancer and parasitic infections. Studies have shown that compounds like this compound can selectively induce apoptosis in cancer cells by disrupting mitochondrial function .

Mitochondrial Targeting

Mechanism of Action

The mechanism by which this compound exerts its effects involves mitochondrial membrane potential. The compound acts as a mitochondrial probe, allowing researchers to study mitochondrial dynamics and function. Its lipophilic nature enables it to traverse cellular membranes effectively, leading to high accumulation in mitochondria .

Applications in Research

In research settings, this compound serves as a tool for investigating mitochondrial bioenergetics and oxidative stress. Its ability to localize within mitochondria makes it useful for studying the role of these organelles in various pathologies, including neurodegenerative diseases and metabolic disorders .

Synthetic Intermediate

Synthesis and Derivatives

this compound can be synthesized through various methods involving triphenylphosphine and appropriate alkyl halides. Its synthesis is often optimized for yield and purity, making it a valuable intermediate in organic synthesis . The compound can be further modified to create a range of derivatives with tailored properties for specific applications.

Case Studies

Mecanismo De Acción

The mechanism of action of (3-Cyanobenzyl)triphenylphosphonium bromide primarily involves its role as a Wittig reagent. In this capacity, it reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate. The ylide then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene and triphenylphosphine oxide. The cyano group can also participate in various reactions, influencing the reactivity and selectivity of the compound.

Comparación Con Compuestos Similares

- (3-Carboxypropyl)triphenylphosphonium bromide

- (Bromomethyl)triphenylphosphonium bromide

- (Ethoxycarbonylmethyl)triphenylphosphonium bromide

Comparison: (3-Cyanobenzyl)triphenylphosphonium bromide is unique due to the presence of the cyano group, which imparts distinct reactivity and selectivity compared to other similar compounds. For instance, (3-Carboxypropyl)triphenylphosphonium bromide has a carboxyl group instead of a cyano group, leading to different chemical behavior and applications .

Propiedades

Número CAS |

24722-19-8 |

|---|---|

Fórmula molecular |

C26H21NP+ |

Peso molecular |

378.4 g/mol |

Nombre IUPAC |

(3-cyanophenyl)methyl-triphenylphosphanium |

InChI |

InChI=1S/C26H21NP/c27-20-22-11-10-12-23(19-22)21-28(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19H,21H2/q+1 |

Clave InChI |

ULNCTZJZNJCVFN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.